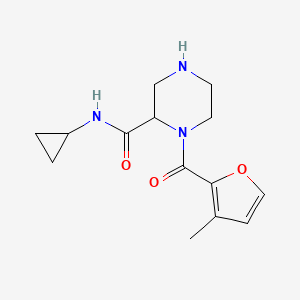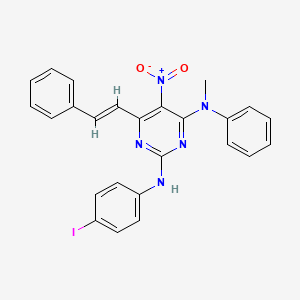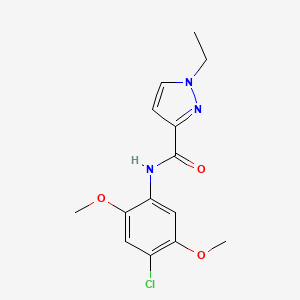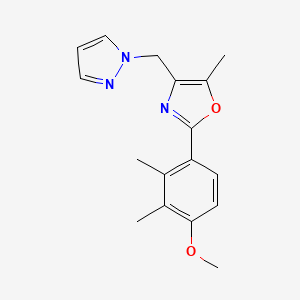![molecular formula C23H17FN2O2 B5373993 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, also known as FV-4, is a quinazolinone derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and migration. It has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation. This compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. This compound has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain. This compound has been shown to be relatively safe and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is its potential use as a multi-targeted agent for the treatment of cancer and neurodegenerative disorders. This compound has been shown to have multiple mechanisms of action, which may make it more effective than single-targeted agents. Another advantage of this compound is its relative safety and tolerability in animal studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One potential direction is the optimization of the synthesis method to increase the yield and purity of this compound. Another potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative disorders. Additionally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been achieved through different methods. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with 4-methoxyaniline in the presence of a base to form 2-(2-fluorophenyl)vinylaniline. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-28-18-13-11-17(12-14-18)26-22(15-10-16-6-2-4-8-20(16)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKATFZZSQVIHB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)
![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)